5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide
Description
Properties
CAS No. |
69946-37-8 |
|---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C5H7N3O2/c1-2-7-3(4(6)9)5(10)8-2/h10H,1H3,(H2,6,9)(H,7,8) |
InChI Key |
ZQKFNJGXXABYAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Production via Acidic Salt Reaction with Bases in Acidic Solvent
A patented method (US Patent 10954196) describes the preparation of 5-hydroxy-1H-imidazole-4-carboxamide hydrates, which can be adapted for the 2-methyl derivative by starting from the corresponding hydrochloride salt of 5-hydroxy-2-methyl-1H-imidazole-4-carboxamide. The key steps include:
- Dissolving the hydrochloride dihydrate salt in dilute hydrochloric acid at approximately 47°C under a nitrogen atmosphere.
- Adding a base such as monopotassium dihydrogen phosphate or an amino acid (e.g., β-alanine) dropwise at 46–48°C.
- Seeding the solution with crystals of the hydrate form to induce crystallization.
- Stirring the mixture to allow crystal growth, followed by cooling to 0°C to precipitate the product.
- Collecting the crystals by filtration and optionally washing with acetone-water mixtures to purify.
This method yields the 5-hydroxy-1H-imidazole-4-carboxamide- ¾ hydrate as white crystals with good purity and yield (around 3.2–3.5 g from 10 g starting material) depending on the base used.
| Step | Conditions | Reagents | Outcome |
|---|---|---|---|
| Dissolution | 47°C, HCl 0.45 mol/L | This compound hydrochloride dihydrate | Clear solution |
| Base addition | 46–48°C, dropwise | Monopotassium dihydrogen phosphate or β-alanine (1.5 mol/L) | Initiation of crystallization |
| Seeding | 46–48°C | 5-hydroxy-1H-imidazole-4-carboxamide- ¾ hydrate crystals | Crystal growth |
| Cooling | 0°C, 1–1.5 h stirring | - | Precipitation of hydrate crystals |
| Filtration and washing | Ambient temperature | Acetone-water mixtures (optional) | Purified hydrate crystals |
Hydrolysis of Ethyl Imidazole-4-carboxylate Derivatives
A general synthetic route for imidazole carboxylic acids involves hydrolysis of ethyl esters under basic conditions, which can be adapted for the carboxamide derivative:
- Reacting ethyl imidazole-4-carboxylate derivatives with potassium hydroxide at mild temperatures (~30°C).
- After completion, acidifying the reaction mixture to pH ~1 with sulfuric acid.
- Recrystallizing the crude product from suitable solvents to obtain the pure acid or amide derivative.
Though this method is more commonly applied to carboxylic acids, it provides a foundation for preparing imidazole derivatives with carboxamide groups by subsequent amidation steps.
Regioselective Synthesis via Condensation and Cyclodehydration
Recent advances in imidazole synthesis highlight methods involving:
- Condensation of aldehydes with dicarbonyl compounds to form enones.
- Nucleophilic addition of N-hydroxy-imidamide intermediates to enones.
- Cyclodehydration to form 1-hydroxyimidazole derivatives.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The phosphate or amino acid base method yields a stable hydrate form of the compound, which is important for pharmaceutical applications due to stability concerns.
- The use of β-alanine as a base in the crystallization step improves crystal quality and purity, as confirmed by IR spectroscopy.
- The compound is sensitive to oxygen, heat, and light, necessitating controlled conditions during synthesis and storage.
- Regioselective synthetic methods involving condensation and cyclodehydration provide routes to functionalized imidazoles with hydroxyl and methyl groups, supporting the preparation of 5-hydroxy-2-methyl derivatives.
Summary Table of Key Preparation Parameters
| Parameter | Acidic Salt Reaction | Hydrolysis of Ester | Condensation/Cyclodehydration |
|---|---|---|---|
| Starting Material | Hydrochloride salt of target compound | Ethyl ester of imidazole carboxylic acid | Aldehydes and dicarbonyl compounds |
| Solvent | Dilute HCl aqueous solution | Aqueous KOH, then acid | Organic solvents (e.g., DCE) |
| Temperature | 46–48°C for reaction, 0°C for crystallization | ~30°C | Moderate heating (~80–100°C) |
| Atmosphere | Nitrogen | Ambient | Ambient or inert |
| Yield | Moderate to high (based on crystallization) | High for acid, variable for amide | Variable, depends on substrates |
| Product Form | Hydrate crystals | Acid or amide after further steps | Functionalized imidazole derivatives |
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide has diverse applications in scientific research, particularly as a building block in synthesis.
Scientific Research Applications
Building Block in Synthesis
this compound is utilized as a fundamental component in the synthesis of various chemical compounds.
** tables of Imidazole derivatives as anticancer therapeutics**
Various Imidazole derivatives have shown promise as anticancer therapeutics .
Anti-cancer agent
5-hydroxy-1H-imidazole-4-carboxamide has a potent carcinostatic action and is a medically useful compound as an anticancer agent that exhibits a potent efficacy against solid carcinomas, against which chemotherapy has conventionally been considered difficult, and is a highly safe anticancer agent that shows less side reactions . It is expected to have clinical applications in a wide range of dosage forms such as oral agent, injection, ointment, and suppository, with tablets being the most preferred dosage form .
IMPDH inhibitor
FF-10501-01, is a novel, selective inosine monophosphate dehydrogenase (IMPDH) inhibitor with anticancer activity and is under investigation in clinical trial NCT03486353 (A Study of FF-10501-01 in Combination With Azacitidine in Patients With Myelodysplastic Syndrome) .
Stabilizing solid preparations
5-hydroxy-1H-imidazole-4-carboxamide can be used for stably storing a solid preparation containing 5-hydroxy-1H-imidazole-4-carboxamide or a salt thereof, or a hydrate thereof .
Antimicrobial Activity
Certain synthesized imidazole derivatives have demonstrated antimicrobial activity against S. aureus, E. coli, and B. subtilis .
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The imidazole ring can also participate in coordination with metal ions, affecting various biochemical processes .
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural Comparison of Key Imidazole Derivatives
Functional and Pharmacological Differences
- Hydrated forms improve dissolution in formulations . Imidazole Mustard (NSC 82196): Exhibits alkylating activity via in vivo conversion to 5-diazoimidazole-4-carboxamide and nitrogen mustard. Rapid renal excretion in dogs (~60% within 6 hours) but poor blood-brain barrier penetration . AICAR: Indirect antitumor effects through AMPK activation; widely used in preclinical studies .
- Metabolic Roles: AICA: Central to de novo purine synthesis, forming inosine monophosphate (IMP) . this compound: The hydroxy group may disrupt nucleotide biosynthesis, analogous to hydroxyurea.
Physicochemical Properties :
- 4-Carboxy-2-methyl-1H-imidazol-5(4H)-one : Carboxyl groups enhance metal-binding capacity, making it suitable for coordination chemistry. Crystallizes in planar conformations with hydrogen-bonded frameworks .
- This compound : The hydroxy and carboxamide groups likely increase hydrophilicity compared to methyl-substituted analogs like 4-Methyl-1H-imidazole-5-carbaldehyde .
Pharmacokinetics
Biological Activity
5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide (also known as Bredinin) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 69946-37-8 |
| Molecular Formula | C5H6N4O2 |
| Molecular Weight | 154.13 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its role as an AMPK (AMP-activated protein kinase) activator . AMPK is a critical energy sensor in cells that regulates metabolism and cellular energy homeostasis. By activating AMPK, this compound can influence various metabolic pathways, leading to potential therapeutic effects such as:
- Anti-inflammatory effects
- Anticancer properties
- Antimicrobial activity
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For instance, studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study:
A study by Xia et al. (2022) reported that derivatives of imidazole compounds, including this compound, displayed potent antitumor activity against various cancer cell lines with IC50 values ranging from 0.39 to 4.2 μM depending on the specific derivative tested .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. By modulating inflammatory pathways through AMPK activation, it may reduce the production of pro-inflammatory cytokines.
Research Findings:
In vivo studies indicated that treatment with this compound led to a decrease in inflammation markers in animal models of inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored, showing efficacy against various bacterial strains. This suggests potential applications in treating infections.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other imidazole derivatives.
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | 0.39 - 4.2 |
| Indole-3-acetic acid | Anticancer | ~10 |
| Indole derivatives | Antimicrobial | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
